3-(Phenylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one
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Overview
Description
3-(Phenylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one is a complex organic compound that belongs to a class of molecules featuring both aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Formation of the Piperidin-1-yl Intermediate - This involves the reaction of piperidine with suitable reactants under controlled temperatures, typically in the range of 0-50°C, in the presence of a base like sodium hydride.
Step 2: : Introduction of the Trifluoromethyl-pyridinyl Group - The next step is the coupling of 5-(trifluoromethyl)pyridin-2-yl group through nucleophilic substitution reactions, facilitated by catalysts such as palladium.
Step 3: : Attachment of the Phenylthio Group - The phenylthio moiety is introduced via a thiolation reaction, using reagents like thiophenol in the presence of oxidizing agents.
Industrial Production Methods: : The large-scale production involves continuous-flow synthesis, optimizing reaction times, and temperatures for efficiency and yield. This might involve advanced techniques such as microwave-assisted synthesis for faster reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The phenylthio group can undergo oxidation to form sulfoxides and sulfones.
Reduction: : Selective reduction processes can target the ketone group to form alcohol derivatives.
Substitution: : Various nucleophilic substitutions can modify the trifluoromethyl-pyridinyl moiety.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Sodium alkoxides or halogenated reagents.
Major Products
Oxidation Products: : Phenylsulfoxide derivatives.
Reduction Products: : Alcohol derivatives of the original ketone.
Substitution Products: : Modified aromatic and heterocyclic compounds.
Scientific Research Applications
Chemistry: : Used in the development of new synthetic methodologies due to its reactive functional groups.
Biology: : Studies have explored its potential as a bioactive molecule, with effects on enzymatic pathways and cellular functions.
Medicine: : Research is being conducted on its potential therapeutic effects, particularly in the design of novel pharmaceuticals targeting specific molecular pathways.
Industry: : Applied in material science for creating specialized polymers and advanced materials due to its unique structural features.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group enhances its binding affinity and selectivity. Pathways involved often include signal transduction mechanisms and metabolic pathways in cells.
Comparison with Similar Compounds
Unique Features: : The presence of the phenylthio and trifluoromethyl-pyridinyl groups distinguishes it from other compounds. These groups impart higher reactivity and selectivity in various applications.
Similar Compounds
3-(Phenylthio)-1-(pyridin-2-yl)piperidin-1-yl)propan-1-one: : Lacks the trifluoromethyl group, leading to different reactivity.
1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone: : Does not have the phenylthio group, which changes its chemical behavior and applications.
The unique combination of these groups in 3-(Phenylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one makes it a versatile and valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-phenylsulfanyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2S/c21-20(22,23)15-6-7-18(24-14-15)27-16-8-11-25(12-9-16)19(26)10-13-28-17-4-2-1-3-5-17/h1-7,14,16H,8-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKDSGZYPLWZBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)CCSC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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